molecular formula C15H10Cl2N2O B11992561 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone CAS No. 302913-45-7

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone

Cat. No.: B11992561
CAS No.: 302913-45-7
M. Wt: 305.2 g/mol
InChI Key: USNAJRWUNHPZCY-UHFFFAOYSA-N
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Description

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzylamine and 2-chlorobenzoyl chloride.

    Condensation Reaction: The 2-chlorobenzylamine reacts with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazolinone ring structure.

    Chlorination: The final step involves chlorination using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 7th position of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions include:

  • Oxidized quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
  • Reduced amine derivatives with primary or secondary amine functionalities.
  • Substituted quinazolinones with various functional groups replacing the chlorine atoms.

Scientific Research Applications

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific cancer cell lines.

    Pharmaceutical Research: It is investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of other biologically active quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins.

    Pathways Involved: By binding to these molecular targets, the compound can disrupt signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, resulting in different biological activities.

    3-Benzyl-4(3H)-quinazolinone: Lacks the chlorine atoms, affecting its chemical reactivity and biological properties.

    2-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: Chlorine atom at the 2nd position instead of the 7th, leading to variations in its chemical behavior and applications.

Uniqueness

7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is unique due to the presence of both chlorine atoms and the 2-chlorobenzyl group, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

302913-45-7

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

7-chloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H10Cl2N2O/c16-11-5-6-12-14(7-11)18-9-19(15(12)20)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2

InChI Key

USNAJRWUNHPZCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Cl

Origin of Product

United States

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